molecular formula C9H12N2O B13268473 2,2-Dimethyl-3-(pyrimidin-2-yl)propanal

2,2-Dimethyl-3-(pyrimidin-2-yl)propanal

Cat. No.: B13268473
M. Wt: 164.20 g/mol
InChI Key: GPLSUEDMHIZLPP-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(pyrimidin-2-yl)propanal is an organic compound with the molecular formula C9H12N2O It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(pyrimidin-2-yl)propanal can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with pyrimidine derivatives under specific conditions. For instance, the reaction can be catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions typically include controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation, crystallization, and purification to obtain the compound in its pure form. The use of advanced analytical techniques, such as NMR and HPLC, ensures the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(pyrimidin-2-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(pyrimidin-2-yl)propanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(pyrimidin-2-yl)propanal involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial research, it may inhibit key enzymes involved in bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(pyridin-2-yl)propanal: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.

    2,2-Dimethyl-3-(piperidin-1-yl)propanal: Contains a piperidine ring, differing in nitrogen placement and ring size.

Uniqueness

2,2-Dimethyl-3-(pyrimidin-2-yl)propanal is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2,2-dimethyl-3-pyrimidin-2-ylpropanal

InChI

InChI=1S/C9H12N2O/c1-9(2,7-12)6-8-10-4-3-5-11-8/h3-5,7H,6H2,1-2H3

InChI Key

GPLSUEDMHIZLPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=CC=N1)C=O

Origin of Product

United States

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